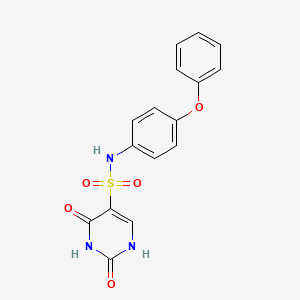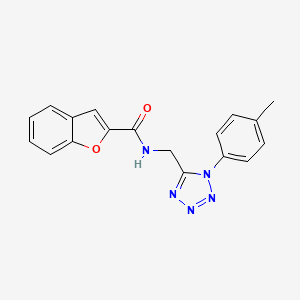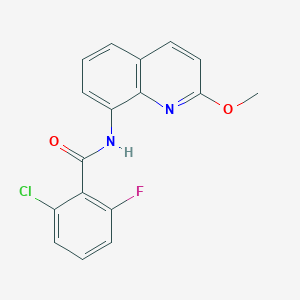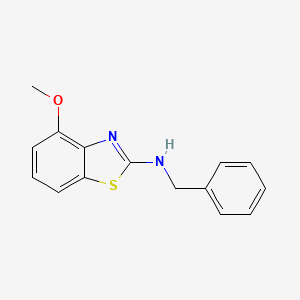
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained attention in scientific research due to its potential application in various fields. This pyrimidine derivative is composed of a piperazine ring and a pyrimidine ring, which are linked by a sulfonyl group and a trifluoromethyl group. In
Scientific Research Applications
Anticancer Applications
A study by Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives, including compounds structurally related to the specified chemical, which exhibited antiproliferative effects against human cancer cell lines. Some derivatives showed promising activity, indicating the potential of this chemical scaffold in cancer therapy Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012.
Herbicidal Applications
Research by Hamprecht et al. (1999) developed new pyrimidine and triazine intermediates for herbicidal sulfonylureas. These compounds, including fluoromethyl-triazines and chlorodifluoromethyl-triazines, demonstrated efficacy as selective post-emergence herbicides, highlighting the versatility of pyrimidine derivatives in agricultural applications Hamprecht, H. Mayer, K. Westphalen, G. Walter, 1999.
Antimicrobial Activity
Pyrido[2,3-d]pyrimidine derivatives, as investigated by Matsumoto and Minami (1975), have shown significant antibacterial activity. The preparation and antibacterial effects of these compounds against gram-negative bacteria, including Pseudomonas aeruginosa, demonstrate the chemical's potential in developing new antibiotics J. Matsumoto, S. Minami, 1975.
Protein Kinase Inhibition
Russell et al. (2015) explored the synthesis of a protein kinase inhibitor using a hybrid flow and microwave approach, highlighting the compound's potential as a broad-spectrum kinase inhibitor. This research underscores the chemical's relevance in targeting key enzymes involved in disease pathogenesis C. Russell, A. Y. Lin, P. Hains, M. Simone, P. Robinson, A. McCluskey, 2015.
Computational and Biological Studies
A study by Gaurav and Krishna (2021) conducted computational quantum chemical analyses on Uracil-5-Tertiary Sulfonamides, closely related to the chemical of interest, providing insights into their pharmacokinetic properties and potential biological applications. This research demonstrates the compound's utility in drug development through computational modeling G. Gaurav, K. R. Krishna, 2021.
properties
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F3N4O2S/c16-10-1-2-11(17)12(7-10)27(25,26)24-5-3-23(4-6-24)14-8-13(15(18,19)20)21-9-22-14/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRNQVKOPHUFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-8-methoxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810213.png)


![1-Benzyl-4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2810218.png)

![N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2810221.png)
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2810226.png)
![3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2810227.png)
![2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide](/img/structure/B2810228.png)